molecular formula C28H44O2 B1232740 Retinyl octanoate

Retinyl octanoate

Cat. No.: B1232740
M. Wt: 412.6 g/mol
InChI Key: AWGMQQGZWRIUJI-UBMBPVGBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Retinyl octanoate, a retinyl ester formed by the esterification of retinol (vitamin A alcohol) with octanoic acid (a medium-chain fatty acid), is a synthetic derivative of vitamin A. Retinyl esters are widely used in cosmetics and pharmaceuticals due to their stability compared to free retinol, which is highly sensitive to oxidation. This compound’s molecular formula is inferred as C₂₈H₄₄O₂ (retinol: C₂₀H₃₀O; octanoic acid: C₈H₁₆O₂), with a molecular weight of ~412.65 g/mol (calculated by analogy to (4-iodophenyl)methyl octanoate in ).

Properties

Molecular Formula

C28H44O2

Molecular Weight

412.6 g/mol

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octanoate

InChI

InChI=1S/C28H44O2/c1-7-8-9-10-11-17-27(29)30-22-20-24(3)15-12-14-23(2)18-19-26-25(4)16-13-21-28(26,5)6/h12,14-15,18-20H,7-11,13,16-17,21-22H2,1-6H3/b15-12+,19-18+,23-14+,24-20+

InChI Key

AWGMQQGZWRIUJI-UBMBPVGBSA-N

SMILES

CCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Isomeric SMILES

CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C

Canonical SMILES

CCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Retinyl Esters and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Fatty Acid Chain Length LogP (Predicted) Stability Profile
Retinyl octanoate C₂₈H₄₄O₂ 412.65 C8 (medium-chain) ~9.5* Moderate (sensitive to heat)
Retinyl palmitate C₃₆H₆₀O₂ 524.86 C16 (long-chain) ~12.5 High
Ethyl octanoate C₁₀H₂₀O₂ 172.27 C8 (volatile ester) 3.4 () Low (volatile, heat-labile)
Octanoic acid C₈H₁₆O₂ 144.21 Free fatty acid (C8) 3.0 Stable

*LogP estimated using XLogP3 values from and structural analogs.

  • However, its stability is likely lower than retinyl palmitate due to shorter chain length, as seen in ethyl octanoate’s volatility ().
  • Metabolism: Retinyl palmitate is hydrolyzed in the intestine to retinol, which binds to chylomicrons for systemic distribution (). Octanoate, as a medium-chain fatty acid, may undergo faster hydrolysis and hepatic metabolism (), suggesting this compound could release retinol more rapidly than palmitate.
Pharmacokinetic and Metabolic Insights
  • Plasma Clearance: Retinyl palmitate has a plasma half-life of ~29 minutes in humans, with clearance via chylomicron remnants (). This compound’s shorter chain could accelerate clearance, analogous to octanoic acid’s rapid metabolism in liver slices ().
  • Tissue Distribution: Retinyl palmitate predominantly localizes in chylomicrons (), while octanoate’s medium chain might promote quicker hepatic uptake, as seen in rat liver metabolism ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for retinyl octanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Design experiments comparing esterification methods (e.g., Steglich vs. acid chloride-mediated synthesis). Monitor variables like catalyst type, solvent polarity, and temperature. Use HPLC to quantify purity and FTIR/NMR for structural validation . Include kinetic studies to identify rate-limiting steps.

Q. How does this compound’s stability vary under different storage conditions (light, temperature, pH)?

  • Methodological Answer: Conduct accelerated stability studies using ICH guidelines. Analyze degradation products via LC-MS and correlate with environmental factors. Include control groups with antioxidants or light-blocking packaging to assess mitigation strategies .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer: Validate extraction protocols (e.g., solid-phase extraction) paired with UPLC-PDA or LC-MS/MS. Compare recovery rates against internal standards like retinyl palmitate. Address matrix effects through spike-and-recovery experiments .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s differential bioavailability compared to other retinyl esters?

  • Methodological Answer: Use in vitro Caco-2 cell models to study intestinal absorption. Pair with in vivo pharmacokinetic studies in rodent models. Analyze lymphatic transport and esterase-mediated hydrolysis rates using isotopic labeling .

Q. How do contradictory findings in this compound’s photoprotective efficacy arise across studies?

  • Methodological Answer: Perform meta-analysis of existing data, focusing on variables like UV exposure protocols, formulation matrices, and endpoint assays (e.g., ROS detection vs. collagen synthesis). Replicate key studies under controlled conditions to isolate confounding factors .

Q. Can this compound’s crystallinity be modulated to enhance topical delivery without compromising stability?

  • Methodological Answer: Explore polymorph screening via solvent evaporation or melt crystallization. Characterize crystal forms using XRD and DSC. Assess permeation through synthetic membranes or ex vivo skin models, correlating crystal size/distribution with flux rates .

Data Contradiction & Experimental Design

Q. How should researchers resolve discrepancies in this compound’s oxidative degradation pathways reported in literature?

  • Methodological Answer: Conduct comparative studies using standardized oxidation inducers (e.g., H₂O₂ vs. UV irradiation). Employ high-resolution mass spectrometry to identify degradation intermediates. Cross-validate findings with computational modeling (DFT) to predict reactive sites .

Q. What statistical approaches are recommended for small-sample studies on this compound’s cellular toxicity?

  • Methodological Answer: Use Bayesian hierarchical models to account for variability. Pair with sensitivity analysis to assess outlier impact. Validate findings via orthogonal assays (e.g., MTT vs. apoptosis markers) .

Guidelines for Reproducibility

  • Experimental Replication: Document batch-to-batch variability in synthesis (e.g., solvent lot numbers, humidity levels) .
  • Data Transparency: Share raw spectral datasets and crystallization parameters via open-access repositories (e.g., Zenodo) with FAIR metadata .
  • Peer Review: Address contradictory findings in discussion sections, proposing mechanistic hypotheses for future validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Retinyl octanoate
Reactant of Route 2
Reactant of Route 2
Retinyl octanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.